

Toxicological Profile of Sodium Polyaspartate: A Technical Guide

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Compound of Interest

Compound Name: Sodium of polyaspartic acid

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Executive Summary

Sodium polyaspartate, a biodegradable polymer of aspartic acid, is utilized in various industries for its chelating, anti-scaling, and dispersing properties. This technical guide provides a comprehensive overview of the toxicological data available for sodium polyaspartate to support its safety assessment. The data herein is compiled from publicly available regulatory reports and scientific literature. Overall, sodium polyaspartate exhibits a low order of acute toxicity, is not a skin or eye irritant, nor a skin sensitizer, and shows no evidence of mutagenicity in bacterial systems. A sub-chronic toxicity study on the closely related potassium salt further supports a high no-observed-adverse-effect level (NOAEL). This document summarizes key toxicological endpoints, details the standard experimental methodologies for these assessments, and provides visual representations of testing workflows.

Data Presentation: Summary of Toxicological Studies

The following tables summarize the quantitative data from key toxicological studies on sodium polyaspartate and its related salt, potassium polyaspartate.

Table 1: Acute Toxicity of Sodium Polyaspartate in Rats

| Study Type | Species | Route | Key Finding | Classification | Reference |
|-----------------------|---------|--------|----------------------|----------------|---------------|
| Acute Oral Toxicity | Rat | Gavage | LD50 > 2000 mg/kg bw | Not Classified | Stropp, 1999a |
| Acute Dermal Toxicity | Rat | Dermal | LD50 > 2000 mg/kg bw | Not Classified | Stropp, 1999b |

Table 2: Irritation and Sensitization Potential of Sodium Polyaspartate

| Study Type | Species | Observation | Classification | Reference |
|--------------------|------------|----------------|----------------|---------------|
| Skin Irritation | Rabbit | Non-irritant | Not Classified | Stropp, 1998a |
| Eye Irritation | Rabbit | Non-irritant | Not Classified | Stropp, 1998b |
| Skin Sensitization | Guinea Pig | Non-sensitizer | Not Classified | Stropp, 1999c |

Table 3: Genotoxicity of Sodium Polyaspartate

| Study Type | Test System | Metabolic Activation | Result | Reference |
|--|----------------|----------------------|---------------|---------------|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium | With and Without | Non-mutagenic | Not Specified |

Table 4: Sub-chronic Oral Toxicity of Potassium Polyaspartate in Rats

| Study Type | Species | Duration | Key Finding | Reference |
|------------------------------------|------------|----------|---------------------------|---------------|
| Repeated Dose 90-Day Oral Toxicity | Wistar Rat | 90 days | NOAEL = 1000 mg/kg bw/day | Not Specified |

Note: Data on chronic toxicity and comprehensive reproductive and developmental toxicity for sodium polyaspartate were not available in the public domain at the time of this review.

Experimental Protocols

The following sections detail the standard methodologies for the key toxicological studies cited. These protocols are based on the internationally recognized OECD Guidelines for the Testing of Chemicals.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity was likely determined using a method similar to the OECD Guideline 423 (Acute Toxic Class Method).

- Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the subsequent step. The method allows for the classification of a substance into a defined toxicity class.
- Test Animals: Typically, young adult female rats are used.
- Procedure:
 - A starting dose of 2000 mg/kg body weight is administered by gavage to a group of three fasted animals.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Body weight is recorded at the start and end of the observation period.
 - If no mortality is observed, the LD50 is determined to be greater than 2000 mg/kg.
- Endpoint: The primary endpoint is mortality, which is used to determine the LD50 and the GHS classification.

Skin Irritation (OECD 404)

- Principle: This test evaluates the potential of a substance to cause irreversible or reversible inflammatory changes to the skin.

- **Test Animals:** Healthy, young adult albino rabbits are typically used.
- **Procedure:**
 - A small area of the animal's dorsal skin is clipped free of fur.
 - 0.5 g of the test substance is applied to the skin under a gauze patch.
 - The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
 - After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after removal.
- **Endpoint:** The scoring of skin reactions (erythema and edema) determines the irritation potential.

Eye Irritation (OECD 405)

- **Principle:** This test assesses the potential of a substance to produce irritation or damage to the eye.
- **Test Animals:** Healthy, young adult albino rabbits are used.
- **Procedure:**
 - A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of the animal.
 - The other eye remains untreated and serves as a control.
 - The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.
- **Endpoint:** The scoring of ocular lesions determines the eye irritation potential.

Skin Sensitization (OECD 406)

- **Principle:** The Guinea Pig Maximization Test (GPMT) is a common method to assess the potential of a substance to induce skin sensitization (allergic contact dermatitis).

- Test Animals: Young adult guinea pigs are used.
- Procedure:
 - Induction Phase: The animals are initially exposed to the test substance with an adjuvant (Freund's Complete Adjuvant) via intradermal injections and topical application to maximize the immune response.
 - Challenge Phase: Approximately two weeks after the induction phase, the animals are challenged with a topical application of the test substance (without adjuvant).
 - The skin reaction at the challenge site is observed at 24 and 48 hours after the challenge application.
- Endpoint: The incidence and severity of the skin reactions in the test group compared to a control group determine the sensitization potential.

Bacterial Reverse Mutation Assay (Ames Test) (OECD 471)

- Principle: This in vitro assay uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations, which are a type of gene mutation.
- Test System: Multiple strains of bacteria are used to detect different types of mutations. The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations.
 - The bacteria are then plated on a minimal agar medium that lacks the required amino acid.
 - Only bacteria that have undergone a reverse mutation can synthesize the amino acid and form colonies.

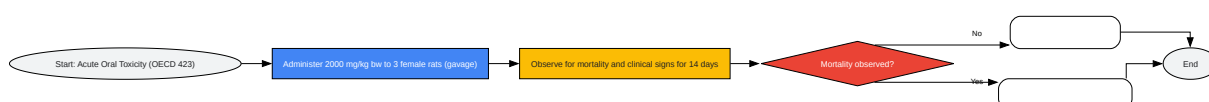
- Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to a negative control.

Sub-chronic 90-Day Oral Toxicity Study (OECD 408)

- Principle: This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a prolonged period.
- Test Animals: Typically, Wistar rats are used.
- Procedure:
 - The test substance is administered daily via the diet, drinking water, or gavage to several groups of animals at different dose levels for 90 days.
 - A control group receives the vehicle only.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
 - Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
 - At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.
- Endpoint: The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Mandatory Visualizations

The following diagrams illustrate the workflows for key toxicological assessments.



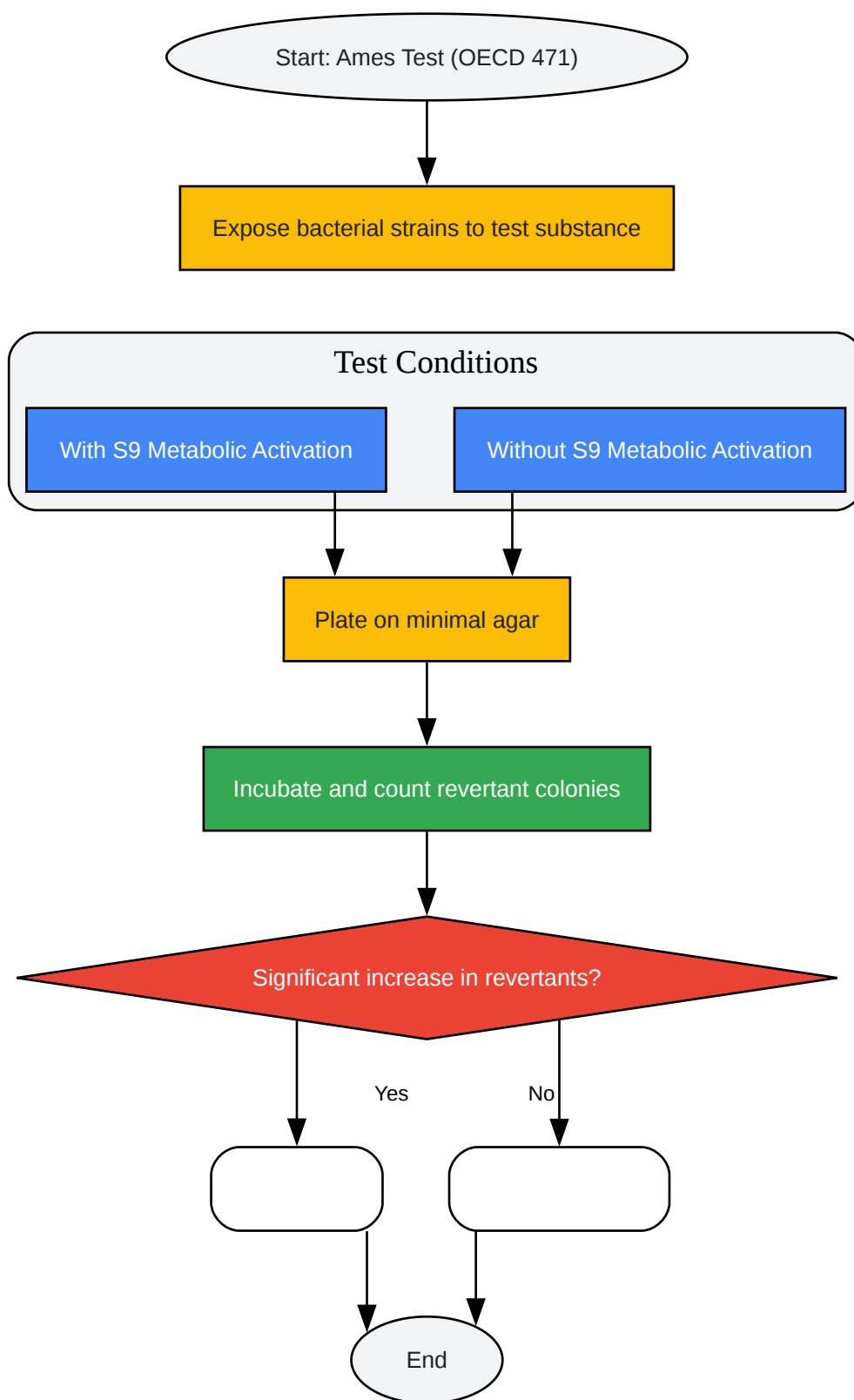
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Acute Oral Toxicity (OECD 423) Workflow.



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Skin Irritation (OECD 404) Workflow.



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Ames Test (OECD 471) Workflow.

Conclusion

The available toxicological data for sodium polyaspartate indicate a low hazard profile. It has low acute oral and dermal toxicity, is not a skin or eye irritant, and is not a skin sensitizer. Furthermore, it is not mutagenic in the Ames test. A 90-day sub-chronic study on the potassium salt showed no adverse effects at the highest dose tested. While data on chronic and full reproductive toxicity are not publicly available, the existing toxicological profile suggests a low potential for systemic toxicity. This information is valuable for conducting risk assessments and ensuring the safe handling and use of sodium polyaspartate in various applications. Further studies on chronic and reproductive endpoints would provide a more complete toxicological characterization.

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